molecular formula C11H17NO2 B14823277 3-(Tert-butoxy)-5-(methylamino)phenol

3-(Tert-butoxy)-5-(methylamino)phenol

Cat. No.: B14823277
M. Wt: 195.26 g/mol
InChI Key: YJPALIGZJJHEFS-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-(methylamino)phenol is a phenolic derivative characterized by a tert-butoxy group at the 3-position and a methylamino group at the 5-position of the aromatic ring. The tert-butoxy group is a bulky, electron-donating substituent that enhances steric hindrance and may improve stability against oxidation or enzymatic degradation . Such structural motifs are common in pharmaceutical intermediates, particularly in kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras), where steric and electronic properties are critical for target engagement .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(methylamino)-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-8(12-4)5-9(13)7-10/h5-7,12-13H,1-4H3

InChI Key

YJPALIGZJJHEFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-5-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method involves the protection of the phenol group followed by selective substitution reactions to introduce the tert-butoxy and methylamino groups. The reaction conditions often include the use of tert-butyl alcohol and methylamine as reagents, with catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The tert-butoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

3-(Tert-butoxy)-5-(methylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 4-(Methylamino)-m-(methylsulfonyl)phenol and Ortho Derivatives (): These compounds differ in substituent positions and functional groups. In 3-(tert-butoxy)-5-(methylamino)phenol, the tert-butoxy group occupies the meta position relative to the hydroxyl group, while the methylamino group is para to the tert-butoxy. This contrasts with sulfone derivatives (e.g., 4-(methylamino)-m-(methylsulfonyl)phenol), where sulfonyl groups are electron-withdrawing and direct nucleophilic attack to ortho positions under acidic conditions . The tert-butoxy group’s electron-donating nature may instead activate the para position for electrophilic substitution.
  • 4-(Trifluoromethyl)phenol (): The trifluoromethyl group is strongly electron-withdrawing, increasing phenol acidity (pKa ~8–9) compared to tert-butoxy-substituted phenols. In this compound, the tert-butoxy group likely reduces acidity (pKa ~10–12) due to its electron-donating effect, while the methylamino group further modulates solubility and hydrogen-bonding capacity.

Steric and Electronic Effects

  • tert-Butyl Esters in PROTAC Synthesis (): Compounds like tert-butyl 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)furo[2,3-b]pyridin-5-yl)benzoate highlight the role of tert-butoxy groups in enhancing lipophilicity and metabolic stability. In this compound, the tert-butyl moiety may similarly improve membrane permeability but reduce aqueous solubility compared to smaller substituents (e.g., methoxy).
  • The tert-butyl group in the isoxazole ring provides steric shielding, a feature that could stabilize this compound against degradation.

Data Tables

Table 1: Key Properties of this compound and Structural Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
This compound -O-tBu (3), -NHCH₃ (5) ~223.3 High steric hindrance, moderate acidity
4-(Methylamino)-m-(methylsulfonyl)phenol -NHSO₂CH₃ (4), -NHCH₃ (meta) ~201.2 Electron-withdrawing sulfonyl group; ortho reactivity
4-(Trifluoromethyl)phenol -CF₃ (4) ~162.1 Strong acidity (pKa ~8.5), high lipophilicity
tert-Butyl 3-(methylcarbamoyl)benzoate -COOtBu (3), -CONHCH₃ ~279.3 Enhanced metabolic stability

Table 2: Reactivity Comparison

Compound Electrophilic Substitution Site Nucleophilic Reactivity
This compound Para to -O-tBu (position 1) Hindered ortho attack due to -O-tBu
4-(Methylamino)-m-(methylsulfonyl)phenol Ortho to -NHSO₂CH₃ Favored under acidic conditions
4-(Trifluoromethyl)phenol Meta to -CF₃ Low due to strong deactivation

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